5-Methyl-2-iminooxazolidine chemical structure and properties
5-Methyl-2-iminooxazolidine chemical structure and properties
An In-Depth Technical Guide to 5-Methyl-2-iminooxazolidine: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-iminooxazolidine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, tautomeric nature, physicochemical properties, and synthesis methodologies. We will explore its relationship with its more commonly cited tautomer, 2-amino-5-methyl-2-oxazoline, and delve into the spectroscopic characterization that underpins its structural elucidation. Furthermore, this document will touch upon the broader biological significance of the 2-iminooxazolidine and oxazolidinone scaffolds, highlighting their roles in the development of therapeutic agents. Detailed experimental protocols for the synthesis and characterization of related structures are provided to offer practical insights for researchers in the field.
Introduction: The 2-Oxazolidinone and 2-Iminooxazolidine Scaffolds
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1][2] These synthetic antibacterial agents exhibit a unique mechanism of action by inhibiting the initiation of protein synthesis at the 50S ribosomal subunit.[2][3] The structural isomer, 2-iminooxazolidine, shares this heterocyclic core but features an exocyclic imine group in place of the carbonyl oxygen. This modification significantly alters the electronic and hydrogen-bonding properties of the molecule, opening avenues for diverse biological activities and synthetic applications.
5-Methyl-2-iminooxazolidine is a specific derivative within this class, featuring a methyl group at the 5-position of the oxazolidine ring. A critical aspect of its chemistry is the existence of a tautomeric equilibrium with 2-amino-5-methyl-2-oxazoline. This dynamic relationship is often influenced by the solvent, pH, and the nature of substituents. For clarity and comprehensive coverage, this guide will consider both tautomeric forms.
Chemical Structure and Tautomerism
The chemical structure of 5-Methyl-2-iminooxazolidine is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The imino group at the 2-position and the methyl group at the 5-position are key functional features.
DOT Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between 5-Methyl-2-iminooxazolidine and 2-Amino-5-methyl-2-oxazoline.
The equilibrium between the endocyclic double bond (2-amino-2-oxazoline form) and the exocyclic double bond (2-iminooxazolidine form) is a subject of synthetic and spectroscopic interest. The dominant tautomer can be influenced by factors such as the solvent environment and the presence of substituents on the ring or the exocyclic nitrogen.
Physicochemical and Spectroscopic Properties
While specific experimental data for the parent 5-Methyl-2-iminooxazolidine is sparse in the literature, properties can be inferred from related structures and computational models. The related compound, 5-Methyl-2-oxazolidinone, has a molecular weight of 101.10 g/mol and a molecular formula of C4H7NO2.[4] For 5-Methyl-2-iminooxazolidine, the molecular formula is C4H8N2O.
Table 1: Calculated Physicochemical Properties of 5-Methyl-2-iminooxazolidine
| Property | Value | Source |
| Molecular Formula | C4H8N2O | - |
| Molecular Weight | 100.12 g/mol | - |
| XLogP3-AA | -0.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Spectroscopic analysis is crucial for the characterization of 5-Methyl-2-iminooxazolidine and its derivatives.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic multiplet for the proton at the C5 chiral center, a doublet for the methyl group at C5, and signals for the methylene protons at C4. The chemical shifts of the NH protons would be sensitive to the solvent and concentration. In derivatives, such as (R)-5-[(2-methylphenoxy)methyl]-2-[(R)-a-methylbenzylcarbamoyl]-2-iminooxazolidine, the chemical shift of the NHCH function has been observed.[5]
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¹³C NMR Spectroscopy: The carbon spectrum would provide key information, with the C2 carbon of the imino group appearing at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for distinguishing between the 2-iminooxazolidine and 2-oxazolidinone structures. The 2-iminooxazolidine will exhibit a C=N stretching vibration, typically in the range of 1650-1690 cm⁻¹, and N-H stretching vibrations. In contrast, the 2-oxazolidinone shows a strong C=O stretch around 1750 cm⁻¹. For a derivatized iminooxazolidine, an NH stretch at 3345 cm⁻¹ and a C=O stretch (from the carbamoyl group) at 1650 cm⁻¹ have been reported.[5]
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Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.
Synthesis of the 2-Iminooxazolidine Core
The synthesis of the 2-iminooxazolidine scaffold can be achieved through several synthetic routes, often starting from 2-amino-2-oxazoline precursors. The reaction of 2-amino-2-oxazolines with isocyanates is a common method to produce 3-substituted 2-iminooxazolidines.[6]
A nickel-catalyzed cycloaddition of aziridines with isocyanates also provides a route to iminooxazolidine derivatives.[7] Furthermore, a facile transformation of N-Boc protected amino alcohols can yield oxazolidinones, which could potentially be converted to the corresponding imino-derivatives.
DOT Diagram: General Synthetic Workflow
Caption: General synthetic pathways to 2-iminooxazolidine derivatives.
Experimental Protocol: Synthesis of a 3-Substituted 2-Iminooxazolidine Derivative
This protocol is adapted from the derivatization of a 2-amino-2-oxazoline with an isocyanate.[5]
Objective: To synthesize a 3-carbamoyl-2-iminooxazolidine derivative.
Materials:
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(R)- or (S)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline
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(+)-(R)-α-methylbenzyl isocyanate
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Ethanol
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Silica gel for chromatography
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Chloroform-methanol (90:10) eluent
Procedure:
-
Dissolve 0.1 mole of the 2-amino-2-oxazoline starting material in 200 mL of ethanol at 20°C.
-
Add 0.1 mole of (+)-(R)-α-methylbenzyl isocyanate in 20 mL of ethanol to the solution.
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Stir the reaction mixture at 20°C for 1 hour.
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Evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography on a silica gel column using a chloroform-methanol (90:10) mixture as the eluent.
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Isolate and characterize the resulting regioisomers of the 3-substituted 2-iminooxazolidine.
Self-Validation: The success of the synthesis is validated by spectroscopic analysis (¹H NMR, IR) of the purified products, which should show the characteristic peaks for the iminooxazolidine structure and the incorporated carbamoyl moiety. The separation of diastereomers by HPLC can further validate the reaction's outcome.[5]
Biological Significance and Applications
The oxazolidinone class of compounds are potent inhibitors of bacterial protein biosynthesis.[3] They interfere with the binding of the initiator fMet-tRNA to the ribosomal P-site, a mechanism that is distinct from other protein synthesis inhibitors.[3][8] This unique mode of action makes them effective against multi-drug resistant Gram-positive bacteria.
While the biological activity of 5-Methyl-2-iminooxazolidine itself is not extensively documented, the 2-iminooxazolidine scaffold is explored in medicinal chemistry for various therapeutic targets. The structural similarity to oxazolidinones suggests potential antibacterial activity. Furthermore, derivatives of 2-amino-2-oxazolines, the tautomeric form, have been investigated as ligands for imidazoline binding sites.[5]
The thiazolidinone core, a related sulfur-containing heterocycle, has demonstrated a broad range of pharmacological activities, including anti-inflammatory and anti-diabetic properties.[9] This suggests that the broader class of five-membered heterocycles containing nitrogen and a heteroatom at positions 1 and 3 are privileged scaffolds in drug discovery.
Safety and Handling
As with any chemical compound, 5-Methyl-2-iminooxazolidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, the Safety Data Sheet (SDS) of the closest available analog, such as 5-Methyl-2-oxazolidinone, should be consulted.
Conclusion
5-Methyl-2-iminooxazolidine represents an intriguing heterocyclic scaffold with potential applications in medicinal chemistry and organic synthesis. Its existence in tautomeric equilibrium with 2-amino-5-methyl-2-oxazoline is a key chemical feature that influences its reactivity and properties. While direct studies on the parent compound are limited, a wealth of information on related oxazolidinones and substituted iminooxazolidines provides a strong foundation for future research. The synthetic methodologies and characterization techniques outlined in this guide offer a practical framework for scientists working with this class of compounds. The established biological activity of the broader oxazolidinone family suggests that 5-Methyl-2-iminooxazolidine and its derivatives are promising candidates for the development of novel therapeutic agents.
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